molecular formula C11H14N2O3 B13795384 (S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid

Cat. No.: B13795384
M. Wt: 222.24 g/mol
InChI Key: JMFXUTJZDSYTEC-VIFPVBQESA-N
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Description

GLUTAMIC ACID(ANILIDE)-OH is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLUTAMIC ACID(ANILIDE)-OH typically involves the reaction of glutamic acid with aniline under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of GLUTAMIC ACID(ANILIDE)-OH may involve large-scale fermentation processes similar to those used for other amino acid derivatives. These processes utilize microbial strains and specific fermentation conditions to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

By understanding the synthesis, reactions, applications, and mechanisms of GLUTAMIC ACID(ANILIDE)-OH, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(4S)-4-amino-5-anilino-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

JMFXUTJZDSYTEC-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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